molecular formula C27H39Cl3N12O8S2 B163026 Kalten CAS No. 126294-31-3

Kalten

Cat. No. B163026
M. Wt: 830.2 g/mol
InChI Key: SQKWGFYBPROOCB-UHFFFAOYSA-N
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Description

Kalten is a chemical compound that has gained significant attention in the scientific community due to its potential application in various fields. Also known as 2,3,4,5-tetrahydroxystilbene, Kalten is a natural polyphenol that is found in several plant species, including grapes, peanuts, and berries.

Mechanism Of Action

The mechanism of action of Kalten is not fully understood, but studies have shown that it works by inhibiting various enzymes and signaling pathways in the body. Kalten has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of inflammatory mediators. Additionally, Kalten has been shown to activate various signaling pathways that are involved in cell survival and apoptosis.

Biochemical And Physiological Effects

Kalten has several biochemical and physiological effects on the body. Studies have shown that Kalten has antioxidant properties, which means that it can neutralize free radicals and protect cells from oxidative damage. Additionally, Kalten has been shown to have anti-inflammatory properties, which means that it can reduce inflammation in the body. Kalten has also been shown to have anti-cancer properties, which means that it can inhibit the growth and proliferation of cancer cells.

Advantages And Limitations For Lab Experiments

Kalten has several advantages for lab experiments. It is a natural compound that is easily synthesized or extracted from plant materials. Additionally, Kalten is relatively stable and can be stored for long periods without degradation. However, Kalten also has some limitations for lab experiments. It is insoluble in water, which can make it difficult to work with in aqueous solutions. Additionally, Kalten has low bioavailability, which means that it may not be effective in vivo.

Future Directions

There are several future directions for the study of Kalten. One potential direction is the development of more efficient synthesis methods that can produce Kalten in larger quantities and at a lower cost. Additionally, future studies could focus on the optimization of Kalten's bioavailability and pharmacokinetics to improve its efficacy in vivo. Finally, future studies could explore the potential application of Kalten in other fields, such as agriculture and food science.
Conclusion
In conclusion, Kalten is a natural polyphenol that has potential application in various fields. Its antioxidant, anti-inflammatory, and anti-cancer properties make it a potential treatment for various diseases. While Kalten has several advantages for lab experiments, it also has some limitations that need to be addressed. Future studies could focus on the development of more efficient synthesis methods, optimization of bioavailability and pharmacokinetics, and exploration of potential applications in other fields.

Synthesis Methods

Kalten can be synthesized through several methods, including chemical synthesis and extraction from natural sources. Chemical synthesis involves the use of various reagents and catalysts to produce Kalten from simpler compounds. Extraction from natural sources involves the use of solvents to isolate Kalten from plant materials.

Scientific Research Applications

Kalten has been the subject of numerous scientific studies due to its potential application in various fields. One of the most significant applications of Kalten is in the field of medicine. Studies have shown that Kalten has antioxidant, anti-inflammatory, and anti-cancer properties. These properties make Kalten a potential treatment for various diseases, including cancer, diabetes, and cardiovascular diseases.

properties

CAS RN

126294-31-3

Product Name

Kalten

Molecular Formula

C27H39Cl3N12O8S2

Molecular Weight

830.2 g/mol

IUPAC Name

6-chloro-1,1-dioxo-3,4-dihydro-2H-1λ6,2,4-benzothiadiazine-7-sulfonamide;3,5-diamino-6-chloro-N-(diaminomethylidene)pyrazine-2-carboxamide;2-[4-[2-hydroxy-3-(propan-2-ylamino)propoxy]phenyl]acetamide;hydrochloride

InChI

InChI=1S/C14H22N2O3.C7H8ClN3O4S2.C6H8ClN7O.ClH/c1-10(2)16-8-12(17)9-19-13-5-3-11(4-6-13)7-14(15)18;8-4-1-5-7(2-6(4)16(9,12)13)17(14,15)11-3-10-5;7-2-4(9)13-3(8)1(12-2)5(15)14-6(10)11;/h3-6,10,12,16-17H,7-9H2,1-2H3,(H2,15,18);1-2,10-11H,3H2,(H2,9,12,13);(H4,8,9,13)(H4,10,11,14,15);1H

InChI Key

SQKWGFYBPROOCB-UHFFFAOYSA-N

SMILES

CC(C)NCC(COC1=CC=C(C=C1)CC(=O)N)O.C1NC2=CC(=C(C=C2S(=O)(=O)N1)S(=O)(=O)N)Cl.C1(=C(N=C(C(=N1)Cl)N)N)C(=O)N=C(N)N.Cl

Canonical SMILES

CC(C)NCC(COC1=CC=C(C=C1)CC(=O)N)O.C1NC2=CC(=C(C=C2S(=O)(=O)N1)S(=O)(=O)N)Cl.C1(=C(N=C(C(=N1)Cl)N)N)C(=O)N=C(N)N.Cl

synonyms

kalten

Origin of Product

United States

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